molecular formula C17H17N5O2S B3806371 (3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone

(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B3806371
M. Wt: 355.4 g/mol
InChI Key: ZEBRBISULPDIPR-UHFFFAOYSA-N
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Description

(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups, including a hydroxypyridine, a thiophenyltriazole, and a piperidinylmethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the hydroxypyridine and thiophenyltriazole, followed by their coupling with piperidinylmethanone under controlled conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with target proteins, while the triazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-15-2-1-6-18-16(15)17(24)21-7-3-13(4-8-21)22-10-14(19-20-22)12-5-9-25-11-12/h1-2,5-6,9-11,13,23H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBRBISULPDIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CSC=C3)C(=O)C4=C(C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
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(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
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(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
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(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
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(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone

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